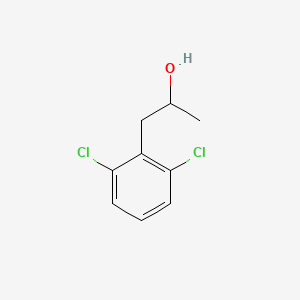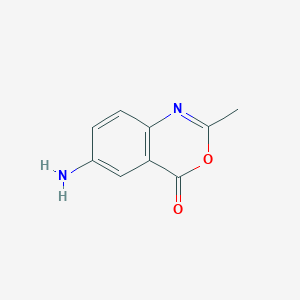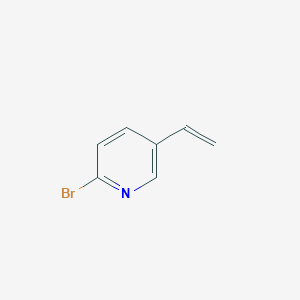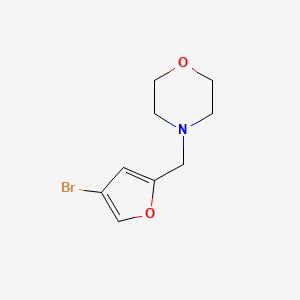
4-((4-Bromofuran-2-yl)methyl)morpholine
Descripción general
Descripción
“4-((4-Bromofuran-2-yl)methyl)morpholine” is a chemical compound with the molecular formula C9H12BrNOS . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-((4-Bromofuran-2-yl)methyl)morpholine” can be analyzed using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis
The chemical reactions involving “4-((4-Bromofuran-2-yl)methyl)morpholine” can be analyzed using various methods. For instance, the synthesis of morpholines and related compounds using vinyl sulfonium salts was outlined by Kerrigan . The most recent example of this approach was realized in an efficient [4+2] annulation reaction leading to products .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((4-Bromofuran-2-yl)methyl)morpholine” can be determined using various analytical techniques. The compound has a molecular weight of 262.17 .Aplicaciones Científicas De Investigación
Efficient Synthesis Strategies
Morpholine derivatives are essential in synthesizing potent antimicrobials and other pharmaceutical compounds. Kumar et al. (2007) detailed the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showcasing its application in creating antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine with significant efficiency (Kumar, Sadashiva, & Rangappa, 2007). This process highlights the versatility of morpholine derivatives in drug synthesis.
Novel Drug Synthesis
The synthesis of novel drug candidates involves morpholine derivatives as crucial intermediates. For example, the beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, prepared by adding morpholine to alpha-3,4-epoxycarane, played a key role in synthesizing the second-generation HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963, demonstrating the importance of morpholine derivatives in developing antiretroviral therapies (Kauffman et al., 2000).
Physicochemical Properties and Applications
Pernak et al. (2011) explored the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids. These ionic liquids, with various inorganic and organic anions, were investigated for their physicochemical properties, cytotoxicity, and biodegradability, indicating their potential as biomass solvents and highlighting the broader applicability of morpholine derivatives beyond pharmaceuticals (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Photophysical Characterization
The study by Chin et al. (2010) on the synthesis, X-ray structure analysis, and photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided insights into the structural and photophysical properties of morpholine derivatives. This research revealed details about the N―N double bond geometry and the partial delocalization across the triazene moiety, contributing to the understanding of morpholine derivatives' photophysical behaviors (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Anti-Tuberculosis Activity
Bai et al. (2011) synthesized and tested N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives for their in vitro anti-tuberculosis activity. This study underscores the potential of morpholine derivatives in addressing global health challenges like tuberculosis, demonstrating the diverse applications of these compounds in medicinal chemistry (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).
Safety And Hazards
The safety data sheet for a similar compound, “4-[(5-Bromothien-2-yl)methyl]morpholine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
4-[(4-bromofuran-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-8-5-9(13-7-8)6-11-1-3-12-4-2-11/h5,7H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBAUSWUXLYOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromofuran-2-yl)methyl)morpholine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


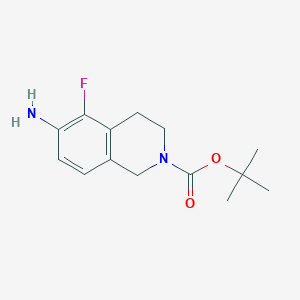
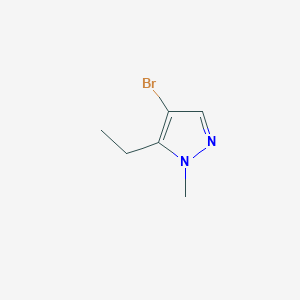
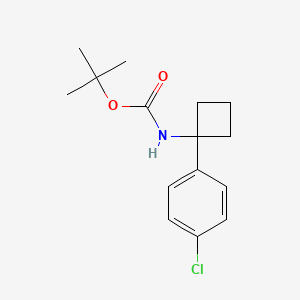
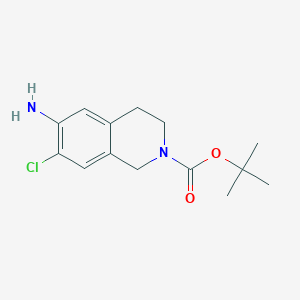
![3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1529739.png)
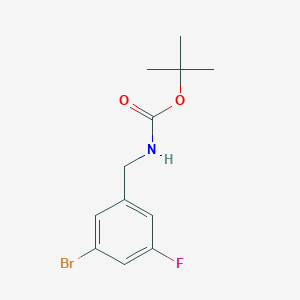

![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)


